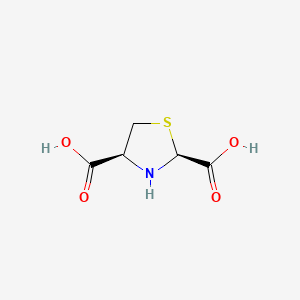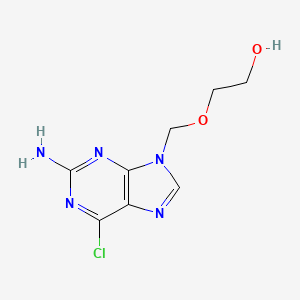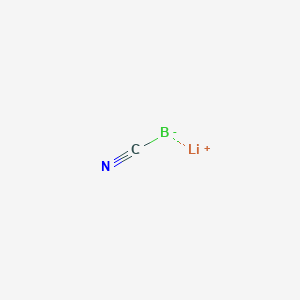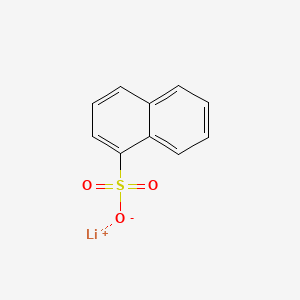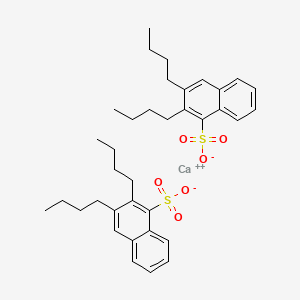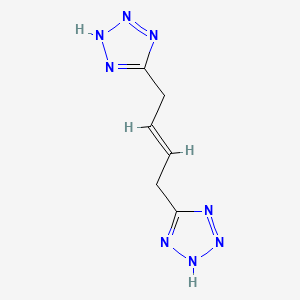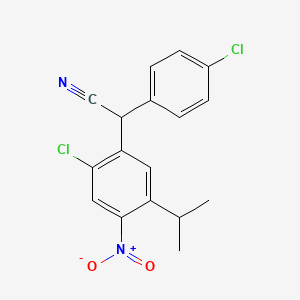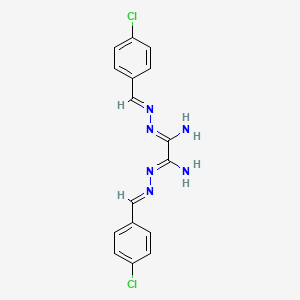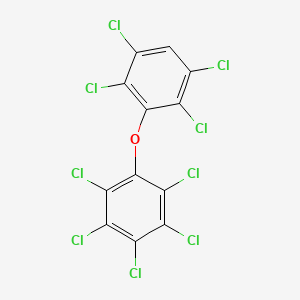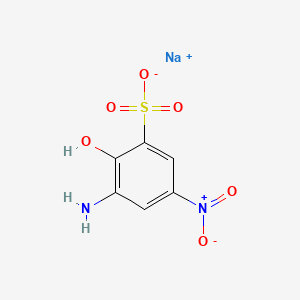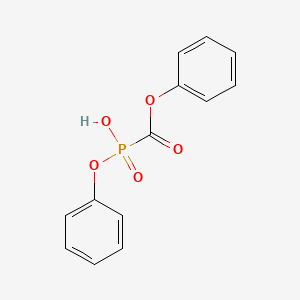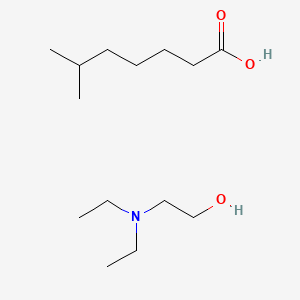
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group attached to a heptane-dioate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate typically involves the reaction of ethyl hydrogen heptane-1,7-dioate with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazono group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazono group, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazone derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate can be compared with other similar compounds, such as:
1-Ethyl hydrogen 2-(phenylhydrazono)hexane-1,6-dioate: This compound has a similar structure but with a shorter carbon chain, which may affect its chemical properties and reactivity.
1-Ethyl hydrogen 2-(phenylhydrazono)octane-1,8-dioate: This compound has a longer carbon chain, which can influence its solubility and other physical properties.
2-(2-Phenylhydrazono)heptanedioic acid hydrogen 1-ethyl ester: This is a closely related compound with slight variations in its structure, leading to differences in its chemical behavior and applications.
Propriétés
Numéro CAS |
42137-32-6 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
(6E)-7-ethoxy-7-oxo-6-(phenylhydrazinylidene)heptanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(20)13(10-6-7-11-14(18)19)17-16-12-8-4-3-5-9-12/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,18,19)/b17-13+ |
Clé InChI |
HDQLUPPPXZOZBA-GHRIWEEISA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/CCCCC(=O)O |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


